molecular formula C22H33ClN2O4 B2387010 ethyl 5-[3-(azepan-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride CAS No. 1052524-02-3

ethyl 5-[3-(azepan-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride

Cat. No.: B2387010
CAS No.: 1052524-02-3
M. Wt: 424.97
InChI Key: LHXHPFLICVPAKI-UHFFFAOYSA-N
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Description

Ethyl 5-(3-azepan-1-yl-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an indole core, an azepane ring, and a hydroxypropoxy group, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[3-(azepan-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride typically involves multiple steps, including the formation of the indole core, the introduction of the azepane ring, and the attachment of the hydroxypropoxy group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-azepan-1-yl-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.

    Substitution: The indole core and azepane ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are crucial to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropoxy group may yield ketones or aldehydes, while reduction reactions can produce alcohols. Substitution reactions can introduce new functional groups to the indole core or azepane ring, resulting in a variety of derivatives.

Scientific Research Applications

Ethyl 5-(3-azepan-1-yl-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or ligand in biological assays to investigate cellular processes and molecular interactions.

    Medicine: The compound has potential therapeutic applications, such as acting as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 5-[3-(azepan-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 5-(3-azepan-1-yl-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-{3-[3-(1-azepanyl)-2-hydroxypropoxy]benzyl}-4-piperidinecarboxylate: This compound features a similar hydroxypropoxy group and azepane ring but has a different core structure.

    1-(5-(3-(azepan-1-yl)-2-hydroxypropoxy)-1-ethyl-2-methyl-1H-indol-3-yl)ethanone hydrochloride: This compound shares the indole core and azepane ring but differs in the functional groups attached.

Properties

IUPAC Name

ethyl 5-[3-(azepan-1-yl)-2-hydroxypropoxy]-1,2-dimethylindole-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O4.ClH/c1-4-27-22(26)21-16(2)23(3)20-10-9-18(13-19(20)21)28-15-17(25)14-24-11-7-5-6-8-12-24;/h9-10,13,17,25H,4-8,11-12,14-15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXHPFLICVPAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCCCCC3)O)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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